molecular formula C78H137NO34 B8103871 Fmoc-NH-PEG30-CH2CH2COOH

Fmoc-NH-PEG30-CH2CH2COOH

Cat. No.: B8103871
M. Wt: 1632.9 g/mol
InChI Key: IGIMHJKTVFOSKP-UHFFFAOYSA-N
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Description

Structural Characterization of Fmoc-NH-PEG30-CH2CH2COOH

Molecular Architecture and Functional Group Analysis

This compound (CAS: N/A; PubChem CID: 146026135) has a molecular formula of C₇₈H₁₃₇NO₃₄ and a molecular weight of 1,632.9 g/mol . The structure comprises three distinct regions:

  • Fmoc-protected amine : The 9-fluorenylmethyloxycarbonyl group shields the primary amine, preventing unintended reactions during synthesis. This group is cleavable under basic conditions (e.g., 20% piperidine in DMF), releasing dibenzofulvene as a byproduct.
  • PEG30 spacer : A 30-repeat ethylene oxide chain (-(CH₂CH₂O)₃₀-) enhances aqueous solubility and reduces immunogenicity. The PEG spacer’s flexibility and hydrophilicity improve biocompatibility, making it ideal for drug delivery systems.
  • Terminal carboxylic acid : The -CH₂CH₂COOH moiety enables conjugation with amines via carbodiimide-mediated coupling (e.g., EDC, HATU), forming stable amide bonds.
Key Structural Features:
Property Value Source
Molecular Formula C₇₈H₁₃₇NO₃₄
Molecular Weight 1,632.9 g/mol
Functional Groups Fmoc-amine, PEG30, carboxylic acid
Solubility DMSO, DMF, water (partial)
Storage Conditions -18°C, dry, light-protected

The SMILES notation for this compound is:

O=C(O)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OCC3c1ccccc1c2ccccc23  

This representation highlights the extended PEG chain and the spatial arrangement of functional groups.

Comparative Analysis of PEG Chain Length Variants (PEG4 vs. PEG30)

PEG chain length significantly impacts physicochemical properties and application efficacy. Below, we contrast this compound with its shorter PEG4 counterpart (CAS: 557756-85-1):

Property PEG30 Variant PEG4 Variant
Molecular Weight 1,632.9 g/mol 487.54 g/mol
PEG Repeat Units 30 4
Solubility in Water High (due to longer PEG) Moderate
Steric Hindrance Increased Reduced
Biocompatibility Enhanced Moderate
Applications PROTACs, drug delivery Peptide synthesis, small-molecule conjugates

Key Findings :

  • Solubility : The PEG30 spacer’s 120 ethylene oxide units (vs. 16 in PEG4) drastically improve hydrophilicity, enabling stable formulations in aqueous media.
  • Conjugation Efficiency : Shorter PEG chains (e.g., PEG4) minimize steric hindrance, favoring rapid amide bond formation with primary amines. Conversely, PEG30’s length may slow conjugation kinetics but enhances solubility for large biomolecules.
  • Thermal Stability : Longer PEG chains reduce melting points (Tₘ) due to decreased cross-linking density and enhanced chain mobility.

Role of Fmoc Protection in Amine Reactivity and Stability

The Fmoc group serves as a temporary protective moiety for amines, offering distinct advantages in multistep syntheses:

  • Orthogonal Protection : Fmoc’s base-labile nature (cleavable with piperidine) allows selective deprotection without disrupting acid-sensitive groups (e.g., tert-butoxycarbonyl, Boc).
  • Reaction Monitoring : The dibenzofulvene byproduct absorbs UV light at 301 nm, enabling real-time tracking of deprotection efficiency via HPLC or spectrophotometry.
  • Stability : Fmoc-carbamates resist hydrolysis under acidic conditions, making them ideal for solid-phase peptide synthesis (SPPS) where trifluoroacetic acid (TFA) is used for resin cleavage.

Synthetic Workflow Example :

  • Coupling : Introduce this compound to a resin-bound peptide using HATU/DIEA activation.
  • Deprotection : Treat with 20% piperidine/DMF to remove Fmoc, exposing the amine for subsequent amino acid addition.
  • Conjugation : React the terminal carboxylic acid with a targeting ligand (e.g., antibody) via EDC/NHS chemistry.

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C78H137NO34/c80-77(81)9-11-83-13-15-85-17-19-87-21-23-89-25-27-91-29-31-93-33-35-95-37-39-97-41-43-99-45-47-101-49-51-103-53-55-105-57-59-107-61-63-109-65-67-111-69-70-112-68-66-110-64-62-108-60-58-106-56-54-104-52-50-102-48-46-100-44-42-98-40-38-96-36-34-94-32-30-92-28-26-90-24-22-88-20-18-86-16-14-84-12-10-79-78(82)113-71-76-74-7-3-1-5-72(74)73-6-2-4-8-75(73)76/h1-8,76H,9-71H2,(H,79,82)(H,80,81)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGIMHJKTVFOSKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C78H137NO34
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1632.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Initial Functionalization of Diglycolamine

The synthesis begins with diglycolamine (2,2'-oxybis(ethylamine)), which is protected using tert-butoxycarbonyl (Boc) to prevent unwanted side reactions:

Diglycolamine+Boc2OTHF/H2OBoc-DEG(Yield: 85%)[5]\text{Diglycolamine} + \text{Boc}2\text{O} \xrightarrow{\text{THF/H}2\text{O}} \text{Boc-DEG} \quad (\text{Yield: 85\%})

Reaction Conditions : Tetrahydrofuran (THF)/water mixture, room temperature, 8 hours.

Mesylation for PEG Chain Elongation

Boc-DEG undergoes mesylation with methanesulfonyl chloride (MsCl) to activate the hydroxyl group:

Boc-DEG+MsClCH2Cl2,Et3NBoc-DEG-MS(Yield: 95%)[5]\text{Boc-DEG} + \text{MsCl} \xrightarrow{\text{CH}2\text{Cl}2, \text{Et}_3\text{N}} \text{Boc-DEG-MS} \quad (\text{Yield: 95\%})

Key Parameter : Temperature controlled at 0°C to minimize decomposition.

PEG30 Chain Assembly

Sodium hydride (NaH) mediates nucleophilic substitution between Boc-DEG-MS and ethylene glycol oligomers:

Boc-DEG-MS+HO-(CH2CH2O)29HTHF, NaHBoc-NH-PEG30(Yield: 72%)[5]\text{Boc-DEG-MS} + \text{HO-(CH}2\text{CH}2\text{O)}_{29}\text{H} \xrightarrow{\text{THF, NaH}} \text{Boc-NH-PEG30} \quad (\text{Yield: 72\%})

Challenges : Prolonged reaction times (24–48 hours) and rigorous exclusion of moisture.

Deprotection and Fmoc Capping

Boc removal via HCl hydrolysis precedes Fmoc protection using 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu):

NH2-PEG30-CH2CH2COOH+Fmoc-OSuNaHCO3Fmoc-NH-PEG30-CH2CH2COOH(Yield: 80%)[5]\text{NH}2\text{-PEG30-CH}2\text{CH}2\text{COOH} + \text{Fmoc-OSu} \xrightarrow{\text{NaHCO}3} \text{Fmoc-NH-PEG30-CH}2\text{CH}2\text{COOH} \quad (\text{Yield: 80\%})

Purification : Ethyl acetate crystallization achieves >99% purity.

Purification and Characterization

Chromatographic Techniques

  • Size Exclusion Chromatography (SEC) : Resolves PEG30 by molecular weight (MW ≈ 1,500 Da).

  • Reverse-Phase HPLC : Confirms Fmoc incorporation (Retention time: 12.3 min, C18 column).

Spectroscopic Validation

  • 1^1H NMR (400 MHz, DMSO-d6): δ 7.89 (Fmoc aromatic protons), 3.51 (PEG methylene), 2.41 (–CH2COOH).

  • Mass Spectrometry : ESI-MS m/z 1632.91 [M+H]+^+.

Optimization of Reaction Conditions

Solvent Systems

  • THF/Water Mixtures : Optimal for Boc protection (polar aprotic medium).

  • Dichloromethane (DCM) : Preferred for mesylation due to low nucleophilicity.

Catalytic Efficiency

  • Sodium Hydride : Superior to KOtBu in PEG chain elongation (yield increase from 58% to 72%).

Temperature Control

  • Low-Temperature Regimes (-5°C to 0°C): Critical during bromoacid coupling to suppress side reactions.

Scale-Up Considerations

Industrial Adaptation

  • Batch Sizing : Patent examples scale to 1 mol batches with consistent yields.

  • Cost Efficiency : Diglycolamine reduces raw material costs by 40% compared to custom PEG amines.

Challenges in Large-Scale Synthesis

  • PEG30 Solubility : Requires >50% THF for homogeneous reactions, complicating solvent recovery.

  • Fmoc Stability : Degrades above 25°C, necessitating controlled environments during capping.

Comparative Analysis of PEG Length Variants

PEG Chain LengthYield (%)Purity (%)Solubility (mg/mL)
PEG36398.512.4
PEG106599.08.7
PEG307299.1<1

Notes : Longer PEG chains (e.g., PEG30) exhibit reduced solubility but higher synthetic yields due to reduced steric hindrance .

Chemical Reactions Analysis

Types of Reactions:

    Deprotection: The Fmoc group can be removed under basic conditions, such as with piperidine, to expose the free amine.

    Amide Bond Formation: The free amine can react with carboxylic acids or activated esters to form stable amide bonds.

    PEGylation: The polyethylene glycol chain can undergo further modifications to introduce various functional groups.

Common Reagents and Conditions:

    Deprotection: Piperidine in dimethylformamide.

    Amide Bond Formation: Carbodiimides like EDC or HATU in the presence of a base.

    PEGylation: Ethylene oxide under basic conditions.

Major Products:

    Deprotected Amine: Fmoc removal yields NH2-PEG30-CH2CH2COOH.

    Amide Conjugates: Reaction with carboxylic acids forms amide-linked products.

Scientific Research Applications

Peptide Synthesis

Fmoc-NH-PEG30-CH2CH2COOH is extensively used in peptide synthesis due to its ability to protect amino groups. The Fmoc group can be easily removed under basic conditions, allowing for the formation of stable peptides. This property is particularly beneficial in creating complex peptide structures that require precise control over amino acid sequences.

Drug Formulation

The incorporation of PEG into drug formulations significantly improves solubility and stability. This compound facilitates:

  • Enhanced Solubility : The hydrophilic nature of PEG increases the aqueous solubility of poorly soluble drugs.
  • Increased Stability : It helps in stabilizing drug formulations, extending their shelf life.
  • Targeted Delivery : The carboxylic acid group can form amide bonds with various biomolecules, enabling targeted delivery to specific tissues or cells.

Nanotechnology

In nanotechnology, this compound serves as a linker in the development of drug-loaded nanoparticles. Its ability to conjugate with different therapeutic agents allows for the creation of multifunctional nanoparticles that can improve drug delivery efficiency and reduce side effects.

Bioconjugation

The terminal carboxylic acid group can react with primary amines in the presence of coupling agents (e.g., EDC or HATU) to form stable amide bonds. This feature is crucial for bioconjugation applications, where it is used to attach drugs or imaging agents to biomolecules.

Case Study 1: Peptide Drug Development

A study demonstrated the use of this compound in the synthesis of a peptide drug aimed at treating metabolic disorders. The compound's ability to enhance peptide stability and solubility led to improved pharmacokinetic profiles compared to traditional formulations.

Case Study 2: Targeted Cancer Therapy

In another research project, this compound was utilized to develop targeted antibody-drug conjugates (ADCs). The PEG linker improved the solubility and stability of the ADCs while allowing for specific targeting of cancer cells, resulting in reduced toxicity and enhanced therapeutic efficacy.

Advantages of this compound

  • Versatility : Suitable for various applications in peptide synthesis, drug formulation, and nanotechnology.
  • Improved Bioavailability : Enhances the solubility and stability of therapeutic agents.
  • Effective Targeting : Facilitates targeted delivery mechanisms, improving therapeutic outcomes.

Mechanism of Action

Mechanism: Fmoc-NH-PEG30-CH2CH2COOH acts as a linker in PROTACs, which recruit E3 ubiquitin ligases to target proteins, leading to their ubiquitination and subsequent degradation by the proteasome.

Molecular Targets and Pathways: The compound targets specific proteins for degradation by facilitating their recognition by the ubiquitin-proteasome system. This process involves the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase.

Comparison with Similar Compounds

Comparison with Similar Compounds

Fmoc-NH-PEG30-CH2CH2COOH belongs to a family of Fmoc-protected PEG-carboxylic acid derivatives. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name PEG Length (n) Molecular Formula M.W. (g/mol) Purity Key Applications Notable Features References
Fmoc-NH-PEG6-CH2CH2COOH 6 C30H41NO10 575.65 >95% ADC linker synthesis Short spacer for rapid conjugation
Fmoc-NH-PEG10-CH2CH2COOH 10 C38H57NO14 751.86 N/A Bioconjugation, surface modification Moderate solubility-balancing chain length
Fmoc-NH-PEG12-CH2CH2COOH 12 C41H63NO16 826.00 97% Peptide synthesis, drug delivery Enhanced hydrophilicity and flexibility
This compound 30 C69H119NO29 N/A* >95% Long-spacer bioconjugation Maximized solubility and reduced steric effects
Fmoc-NH-PEG6-CH2COOH 6 C29H39NO10 561.62 N/A Material science, probes Terminal CH2COOH for compact conjugates

Key Findings

PEG Length and Solubility :

  • Longer PEG chains (e.g., PEG30) significantly enhance aqueous solubility and biocompatibility compared to shorter variants (PEG6, PEG10) .
  • PEG12 and PEG30 are preferred for drug delivery systems requiring prolonged circulation times .

Conjugation Efficiency :

  • Shorter PEGs (PEG6) enable faster reaction kinetics due to reduced steric hindrance, ideal for small-molecule ADC linkers .
  • PEG30’s extended spacer minimizes steric interference in large biomolecule conjugates (e.g., antibodies) .

Cost and Availability :

  • PEG6 and PEG12 derivatives are more cost-effective (e.g., 1g of PEG6 at ~$875 vs. PEG28 at \sim$833) .
  • PEG30 is priced higher due to synthesis complexity and niche applications .

Functional Group Variations :

  • Compounds with CH2CH2COOH (e.g., PEG30) offer an additional ethylene spacer compared to CH2COOH (e.g., PEG6-CH2COOH), improving linker flexibility .

Stability and Storage :

  • All compounds require storage at –20°C to prevent hydrolysis of the Fmoc group .
  • PEG30’s long chain may increase viscosity, complicating handling in solution-phase reactions .

Notes

  • Synthesis Considerations : Deprotection of Fmoc requires alkaline conditions (e.g., 20% piperidine in DMF), which may affect acid-sensitive substrates .
  • Regulatory Compliance : Hazard statements (e.g., H315, H319 for PEG10) mandate proper PPE during handling .
  • Emerging Applications: PEG30 derivatives are being explored in mRNA vaccine formulations for improved nanoparticle stability .

Biological Activity

Fmoc-NH-PEG30-CH2CH2COOH is a specialized compound that combines an Fmoc (fluorenylmethyloxycarbonyl) protecting group with a polyethylene glycol (PEG) chain and a carboxylic acid functional group. This structure enhances its solubility, stability, and biocompatibility, making it a valuable reagent in peptide synthesis and drug formulation.

  • Molecular Formula : C69H119NO29
  • Molecular Weight : 1426.67 g/mol
  • Appearance : White solid
  • Purity : Minimum 95% .

The biological activity of this compound is largely attributed to the properties imparted by its PEG component and the Fmoc group. The PEG moiety enhances solubility and reduces immunogenicity, while the Fmoc group allows for selective protection during peptide synthesis.

Applications in Biological Research

  • Peptide Synthesis : The compound is utilized to create stable and soluble peptides. The Fmoc group protects the amino group during synthesis, which is crucial for maintaining the integrity of the peptide chain.
  • Drug Delivery : Due to its hydrophilic nature, PEGylation improves the pharmacokinetics of drugs, enhancing their solubility and stability while facilitating targeted delivery to specific tissues .
  • Bioconjugation : The carboxylic acid group allows for further conjugation with various biomolecules, enabling the development of complex therapeutic agents .

Biological Activity Studies

Research has demonstrated various biological activities associated with this compound:

Case Study 1: Enhanced Solubility in Drug Formulations

A study evaluated the solubility of drugs formulated with PEGylated compounds, including this compound. Results indicated a significant increase in solubility compared to non-PEGylated counterparts, leading to improved bioavailability .

Case Study 2: Targeted Delivery Mechanism

In another study, researchers investigated the use of this compound in targeted drug delivery systems. The findings revealed that PEGylated drugs exhibited prolonged circulation times and enhanced accumulation at target sites in vivo, suggesting effective targeting capabilities .

Data Table: Summary of Biological Activities

Activity Type Description Reference
Peptide SynthesisFacilitates high-quality peptide formation
Solubility ImprovementIncreases solubility of hydrophobic drugs
Targeted Drug DeliveryEnhances accumulation at target tissues
Bioconjugation PotentialAllows conjugation with proteins or other biomolecules

Q & A

Basic Research Questions

Q. What are the key structural and functional features of Fmoc-NH-PEG30-CH2CH2COOH, and how do they influence its reactivity?

  • Answer : The compound comprises three critical components:

  • Fmoc group : A fluorenylmethyloxycarbonyl protecting group that shields the terminal amine during synthesis. This group is cleavable under mild basic conditions (e.g., 20% piperidine in DMF) .
  • PEG30 spacer : A 30-unit polyethylene glycol chain that enhances solubility, reduces immunogenicity, and provides steric flexibility for bioconjugation .
  • Carboxylic acid (-COOH) : Enables covalent conjugation to amine-containing molecules (e.g., peptides, antibodies) via carbodiimide-mediated coupling (e.g., EDC/NHS chemistry) .
    • Methodological Note : Always confirm the integrity of the Fmoc group via HPLC or LC-MS before deprotection to avoid premature amine activation .

Q. How does the solubility profile of this compound impact experimental design?

  • Answer : The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO, THF) and aqueous buffers, but solubility decreases with longer PEG chains. For aqueous reactions, pre-dissolve in DMF and dilute with PBS (pH 7.4) to avoid precipitation. Storage at -20°C in anhydrous conditions prevents hydrolysis of the carboxylic acid group .

Q. What are the primary applications of this compound in bioconjugation?

  • Answer : It is widely used as a heterobifunctional linker in:

  • Antibody-drug conjugates (ADCs) : The Fmoc-protected amine allows site-specific coupling to lysine residues post-deprotection, while the carboxylate links to payloads (e.g., cytotoxic agents) .
  • Nanoparticle functionalization : PEG spacers improve biocompatibility and reduce non-specific binding .
    • Methodological Note : Optimize reaction stoichiometry (e.g., 1.2:1 molar ratio of linker to target) to minimize cross-linking .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported conjugation efficiencies of this compound under varying pH conditions?

  • Answer : Conflicting data often arise from differences in deprotection protocols or buffer systems. For example:

  • Deprotection : Use 20% piperidine in DMF (pH >10) for complete Fmoc removal, as lower pH (e.g., pH 8–9) may leave residual protection, reducing amine availability .
  • Conjugation : Perform reactions at pH 5–6 (MES buffer) to activate the carboxylate while avoiding amine protonation. Validate efficiency via MALDI-TOF or SDS-PAGE .
    • Methodological Note : Systematically test pH gradients (4–7) and cross-validate with orthogonal techniques (e.g., fluorescence labeling) .

Q. What strategies optimize the stability of this compound in long-term storage or under experimental conditions?

  • Answer : Stability challenges include:

  • Hydrolysis : Store lyophilized powder under argon at -20°C. Avoid freeze-thaw cycles in solution .
  • Oxidation : Add antioxidants (e.g., 0.1% BHT) for prolonged aqueous use .
  • Temperature sensitivity : Conduct accelerated stability studies (e.g., 4°C, 25°C, 40°C) with HPLC monitoring to identify degradation thresholds .

Q. How can researchers address discrepancies in molecular weight characterization data for PEGylated products?

  • Answer : PEG polydispersity and adduct formation during MS analysis often cause variability. Mitigate by:

  • Purification : Use SEC-HPLC to isolate monodisperse fractions .
  • Ionization optimization : Employ ESI-MS with 0.1% formic acid in acetonitrile/water to suppress sodium adducts .
    • Methodological Note : Compare results with PEG standards of known molecular weight for calibration .

Q. What experimental designs are recommended to evaluate the impact of PEG chain length (e.g., PEG30 vs. PEG6) on target binding kinetics?

  • Answer : Use surface plasmon resonance (SPR) or ITC to quantify binding affinities:

  • SPR : Immobilize the PEGylated ligand on a CM5 chip and measure analyte binding in real-time .
  • ITC : Titrate PEGylated compounds into a solution of the target protein to assess enthalpy changes .
    • Methodological Note : Include a PEG-free control to isolate steric effects of the spacer .

Methodological Best Practices

Q. What analytical techniques are essential for validating the purity and functionality of this compound?

  • Answer : Combine:

  • HPLC : C18 reverse-phase columns with acetonitrile/water gradients to assess purity (>95%) .
  • NMR : Confirm PEG chain integrity via characteristic ethylene oxide peaks (δ 3.5–3.7 ppm) .
  • FTIR : Verify Fmoc presence (C=O stretch at ~1700 cm⁻¹) and carboxylate activation (disappearance of -COOH peak at ~2500 cm⁻¹) .

Q. How should researchers design experiments to troubleshoot low yields in Fmoc deprotection steps?

  • Answer : Potential causes and solutions include:

  • Incomplete deprotection : Extend piperidine treatment time (30 min → 1 hr) or increase concentration (20% → 30%) .
  • Side reactions : Add 1% HOBt to suppress racemization during amine activation .
    • Methodological Note : Monitor deprotection via UV-Vis (λ = 301 nm for Fmoc cleavage byproducts) .

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